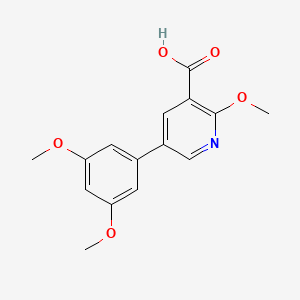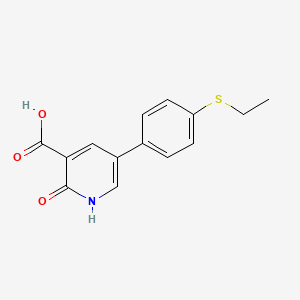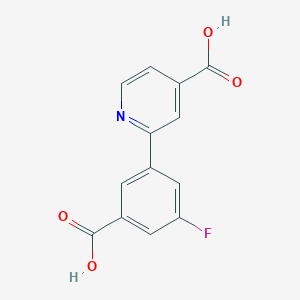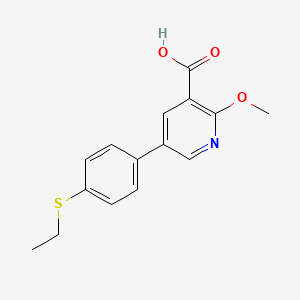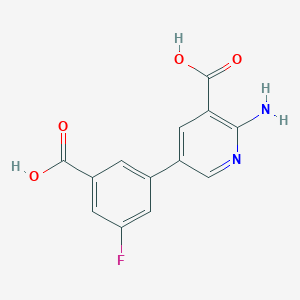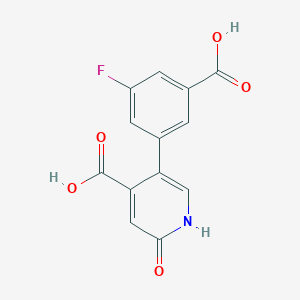
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Carboxy-5-fluorophenyl)picolinic acid (6-CFPPA) is a synthetic compound with a wide range of applications in laboratory experiments. It is an important intermediate used in the synthesis of various compounds, and has been used in a variety of scientific research applications. 6-CFPPA has a unique chemical structure that makes it an attractive compound for research and development.
Aplicaciones Científicas De Investigación
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-aminobenzimidazole, 5-amino-1,3-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, and 3-fluoro-4-hydroxybenzaldehyde. It has also been used as a substrate for the synthesis of compounds with anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been used in the synthesis of compounds with anti-fungal and anti-viral activities.
Mecanismo De Acción
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is a synthetic compound with a unique chemical structure that allows it to interact with various biological molecules. It has been shown to interact with several proteins, including enzymes, and to modulate their activities. In addition, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been shown to interact with DNA, RNA, and lipids, and to modulate their activities.
Biochemical and Physiological Effects
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of glucose, fatty acids, and cholesterol. In addition, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% has been shown to reduce inflammation and to have anti-cancer and anti-bacterial activities. It has also been shown to have anti-fungal and anti-viral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is a useful compound for laboratory experiments due to its high purity and low cost. It is also relatively easy to synthesize, and can be used in a variety of scientific research applications. However, 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% is a synthetic compound and therefore may have some limitations when used in laboratory experiments. For example, it may be difficult to control the concentration of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% in a reaction, and it may not be suitable for all applications.
Direcciones Futuras
The potential applications of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% are vast and are just beginning to be explored. Future research could focus on further exploring the biochemical and physiological effects of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95%, as well as its potential applications in drug development. In addition, further research could focus on the development of more efficient synthesis methods for 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% and the development of methods to more accurately control the concentration of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% in reactions. Finally, further research could focus on exploring the potential of 6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% as an inhibitor of enzymes involved in the metabolism of carbohydrates, fatty acids, and cholesterol.
Métodos De Síntesis
6-(3-Carboxy-5-fluorophenyl)picolinic acid, 95% can be synthesized from the reaction of 3-carboxy-5-fluorophenylacetic acid and picolinic acid. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 70-80 °C for 2-3 hours. The product is then purified by recrystallization and has a purity of 95%.
Propiedades
IUPAC Name |
6-(3-carboxy-5-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-5-7(4-8(6-9)12(16)17)10-2-1-3-11(15-10)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHLPJJNFAHEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

